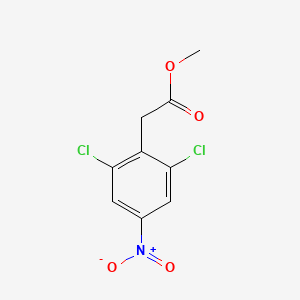

2-(2,6-dicloro-4-nitrofenil)acetato de metilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including diazotization, substitution, and condensation reactions. For instance, the synthesis of 2-cyano-2-(3'-chloro-2'-nitrophenyl)methyl acetate from 2,6-dichloro benzenamine through these steps was studied, and the mechanism of the Sandmeyer reaction was elucidated using X-ray diffraction . Although this does not directly describe the synthesis of Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate, it suggests that similar synthetic routes could be applicable.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of related compounds. For example, the structure of an unexpected product, (2,4-dichloro-5-nitrophenyl)methylene diacetate, was determined using single-crystal X-ray analysis, revealing a slight disorientation of the phenyl ring . This technique could potentially be used to analyze the molecular structure of Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate to gain insights into its stereochemistry and electronic configuration.

Chemical Reactions Analysis

The reactivity of nitrophenyl acetates with various nucleophiles has been kinetically investigated. For example, the reaction of p-nitrophenyl acetate with 6-substituted 2,4-diamino-1,3,5-triazines was studied, showing that the reaction rate could be expressed by a specific equation and that a Bronsted-type plot for the reaction gave a straight line . This suggests that Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate might also undergo nucleophilic substitution reactions, which could be kinetically characterized in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and reactivity. For example, the chlorination of 4-chloro-2-methyl-6-nitrophenol resulted in the formation of acyclic carboxylic acids, and the mode of formation of these compounds was discussed . This indicates that chlorination and other halogenation reactions could affect the physical properties such as solubility and melting point of Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate.

Aplicaciones Científicas De Investigación

- DCNMA exhibe una respuesta rápida de triple emisión a 2,6-dicloro-4-nitroanilina (DCN), un plaguicida común. Su alta sensibilidad y selectividad lo hacen adecuado para analizar cuantitativamente las concentraciones de DCN en extractos de frutas .

- Los investigadores han sintetizado una serie de derivados de N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-il)metil]-1,3-tiazol-2-il}-2-sustituidos amida. Estos compuestos se analizaron para determinar su actividad antibacteriana in vitro contra bacterias como Staphylococcus aureus, E. coli, P. aeruginosa y S. typhi .

- DCNMA sirve como intermedio clave en la síntesis del herbicida triazolinona Sulfentrazone. Se ha desarrollado un sistema de microreactores de flujo continuo para su proceso de nitración eficiente .

- Tiazoles, incluido DCNMA, se encuentran en varios compuestos biológicamente activos:

- DCNMA es un material original para fármacos de azufre, biocidas, fungicidas, tintes y aceleradores de reacciones químicas .

- El anillo de tiazol se encuentra naturalmente en la vitamina B1 (tiamina). La tiamina juega un papel crucial en la liberación de energía de los carbohidratos durante el metabolismo y el funcionamiento normal del sistema nervioso .

Detección de plaguicidas

Actividad antibacteriana

Síntesis de herbicidas

Actividades biológicas

Síntesis química

Estructura de la vitamina B1 (tiamina)

Propiedades

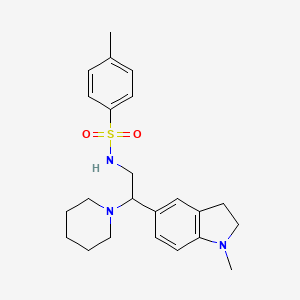

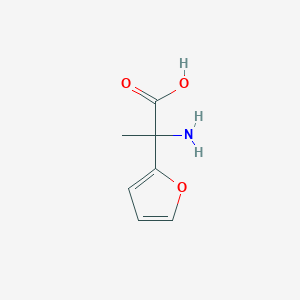

IUPAC Name |

methyl 2-(2,6-dichloro-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-16-9(13)4-6-7(10)2-5(12(14)15)3-8(6)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXKZLNFKXTYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2548298.png)

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)

![5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548311.png)

![1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione](/img/structure/B2548313.png)

![2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2548315.png)

![2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid](/img/structure/B2548319.png)